Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)
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Overview
Description
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and an oxide group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI), the process may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative under acidic or basic conditions to form the benzimidazole core.
Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: More oxidized benzimidazole derivatives.
Reduction: Hydroxylated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes and proteins, disrupting their normal function. The compound’s unique structure allows it to bind to specific sites on these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with the growth and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, lacking the chlorine, methyl, and oxide groups.
6-Chlorobenzimidazole: Similar structure but without the methyl and oxide groups.
1-Methylbenzimidazole: Lacks the chlorine and oxide groups.
3-Oxidobenzimidazole: Lacks the chlorine and methyl groups.
Uniqueness
Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is unique due to the presence of all three substituents (chlorine, methyl, and oxide) on the benzimidazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-3-methyl-1-oxidobenzimidazol-1-ium |
InChI |
InChI=1S/C8H7ClN2O/c1-10-5-11(12)7-3-2-6(9)4-8(7)10/h2-5H,1H3 |
InChI Key |
ZNMVMEZEIKIMED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=[N+](C2=C1C=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
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